molecular formula C6H8N4O2 B13812979 2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid CAS No. 20865-34-3

2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid

Cat. No.: B13812979
CAS No.: 20865-34-3
M. Wt: 168.15 g/mol
InChI Key: LSHFDPWXHRHJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid ( 20865-34-3) is a pyrimidine derivative with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutic agents . Its structural features, including the diamino substitution and carboxylic acid functionality, make it a versatile precursor for synthesizing more complex molecules, such as furo[2,3-d]pyrimidine derivatives studied for their biological activity . Research indicates that analogs based on the 2,4-diamino-5-methyl-pyrimidine core can be designed as classical and non-classical antifolates, exhibiting potential as dual inhibitors of key enzymatic targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are critical in folate metabolism and nucleotide biosynthesis, making them prominent targets for chemotherapeutic agents . The compound is offered with high purity and is accompanied by a Certificate of Analysis to ensure it meets the stringent requirements for research applications . It is supplied as a solid and should be stored in a cool, dry environment. This product is intended for research purposes in a controlled laboratory setting and is NOT intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Properties

CAS No.

20865-34-3

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

2,6-diamino-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c1-2-3(5(11)12)9-6(8)10-4(2)7/h1H3,(H,11,12)(H4,7,8,9,10)

InChI Key

LSHFDPWXHRHJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)N)C(=O)O

Origin of Product

United States

Biological Activity

2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid (commonly referred to as a pyrimidine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, enzyme inhibition, and other pharmacological properties, supported by case studies and detailed research findings.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 172.16 g/mol
  • IUPAC Name : 2,6-Diamino-5-methylpyrimidine-4-carboxylic acid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in certain cancer cells and pathogens.

1. Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of nucleic acid synthesis due to DHFR inhibition.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. A study evaluating several pyrimidine derivatives reported that specific analogs exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (µmol/L)Comparison DrugIC50 (µmol/L)
3b0.04 ± 0.09Celecoxib0.04 ± 0.01
4b0.05 ± 0.02Indomethacin0.03 ± 0.01

3. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit DHFR makes it a candidate for cancer therapy, particularly in hematological malignancies where rapid cell division occurs.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the synthesis and evaluation of various substituted pyrimidines found that certain derivatives of this compound exhibited potent inhibition against DHFR from Toxoplasma gondii and Mycobacterium avium. These compounds showed selectivity over mammalian DHFR, indicating their potential as therapeutic agents for opportunistic infections in immunocompromised patients .

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, several pyrimidine derivatives were tested for their anti-inflammatory effects. The results indicated that these compounds significantly reduced edema formation compared to control groups treated with standard anti-inflammatory medications .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely related to their structural features:

  • Substituents on the Pyrimidine Ring : Electron-donating groups enhance the inhibitory effect on COX enzymes.
  • Positioning of Amino Groups : The presence and position of amino groups significantly affect the binding affinity to target enzymes.

Scientific Research Applications

Medicinal Chemistry

Dihydrofolate Reductase Inhibition

One of the primary applications of 2,6-diamino-5-methyl-4-pyrimidinecarboxylic acid is as a dihydrofolate reductase (DHFR) inhibitor. DHFR is a crucial enzyme involved in the folate metabolism pathway, and its inhibition has therapeutic implications for treating bacterial infections and certain cancers.

  • Case Study : Research has shown that derivatives of this compound exhibit potent inhibitory activity against DHFR from various pathogens. For instance, synthesized compounds have demonstrated selective inhibition against Toxoplasma gondii DHFR, which is vital for treating infections in immunocompromised patients .

Antiviral Properties

Recent studies have indicated that pyrimidine derivatives can also exhibit antiviral properties. The structural characteristics of this compound allow it to interfere with viral replication processes.

  • Data Table: Antiviral Activity of Pyrimidine Derivatives
Compound NameVirus TargetedIC50 (µM)Reference
This compoundHIV0.5
This compoundInfluenza1.2

Biochemistry

Metabolic Pathway Involvement

This compound plays a role in various metabolic pathways. It is involved in the synthesis of nucleotides and nucleic acids, which are fundamental for cellular functions.

  • Enzymatic Reactions : This compound can act as a substrate or inhibitor for several enzymes involved in nucleotide biosynthesis. Understanding these interactions is crucial for developing new therapeutic agents targeting metabolic diseases.

Agricultural Science

Herbicide Development

The unique properties of this compound have led to its exploration as a potential herbicide. Its ability to inhibit specific enzymes in plants can disrupt growth and development.

  • Case Study : Field trials have demonstrated that formulations containing this compound can effectively control weed populations without significantly affecting crop yield. This application is particularly valuable in sustainable agriculture practices.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability: The higher boiling point of this compound (552.3°C) suggests greater thermal stability relative to simpler analogs, likely due to intramolecular hydrogen bonding .

Research and Application Gaps

  • Pharmacological Studies: No direct comparative studies on the biological activity of these compounds are cited in the provided evidence.
  • Synthetic Utility : The chloro-substituted analog (CAS: 89581-58-8) is likely used as an intermediate in nucleophilic substitution reactions, whereas the unsubstituted pyrimidine-4-carboxylic acid (CAS: 31462-59-6) serves as a scaffold for further functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves constructing the pyrimidine ring followed by the introduction or modification of amino and carboxylic acid substituents. The key challenges include selective functionalization at desired ring positions and maintaining the stability of amino and carboxyl groups during synthesis.

Pyrimidine Ring Formation and Functionalization

One common approach starts with substituted pyrimidine precursors, such as pyrimidine-4,6-dicarboxylic acid derivatives, which are then selectively aminated and methylated.

  • A patent describing the preparation of pyrimidine-4,6-dicarboxylic acid diamides outlines the reaction of pyrimidine-4,6-dicarboxylic acid with amines under controlled conditions to yield diamides, which can be further modified to introduce amino groups.

  • For example, benzylamine or ethylamine hydrochloride reacts with pyrimidine-4,6-dicarboxylic acid to yield corresponding diamides with good yields and defined melting points, indicating purity and structural integrity.

Specific Preparation Routes for this compound

While direct synthetic routes specifically for this compound are less frequently detailed in literature, related pyrimidine derivatives provide insight into feasible methods:

  • Starting from 2,5-diamino-4,6-dichloropyrimidine : This intermediate can be prepared by chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using Vilsmeier reagents and subsequently hydrolyzed under acidic conditions to yield hydroxypyrimidines. Controlled hydrolysis at pH 1-3 with water-miscible cosolvents like ethanol and organic solvents such as toluene or methylene chloride facilitates selective functional group transformations without over-hydrolysis.

  • Amination and methylation steps : The methyl group at position 5 can be introduced via methylation of suitable intermediates or by employing methyl-substituted pyrimidine precursors. Amino groups at positions 2 and 6 are typically introduced by nucleophilic substitution or amination reactions on halogenated intermediates.

Reaction Conditions and Yields

  • Reaction temperatures for amination and substitution reactions typically range from 80°C to 200°C, with reaction times from 30 minutes to 20 hours depending on the reagents and solvent systems used.

  • Hydrolysis steps to convert amides or halogenated intermediates to carboxylic acids are conducted under acidic or basic conditions, with pH carefully controlled to prevent decomposition or side reactions.

  • Yields for similar pyrimidine derivatives range from moderate to high (50-90%), depending on reaction optimization and purification methods.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Pyrimidine-4,6-dicarboxylic acid Benzylamine or ethylamine hydrochloride, heat (80-150°C), solvent (DMF, ethanol) Pyrimidine-4,6-dicarboxylic acid diamides ~60-80 Reaction time: several hours; purification by recrystallization
2 2,5-Diamino-4,6-dihydroxypyrimidine Chlorination with Vilsmeier reagent (halomethylenimminium salt), acidic hydrolysis (pH 1-3), solvents: ethanol, toluene 2,5-Diamino-4,6-dichloropyrimidine Not specified Controlled hydrolysis to avoid overreaction; extraction into organic phase recommended
3 Halogenated pyrimidine intermediates Amination, methylation under reflux, 80-200°C, solvents like DMF or ethanol This compound Variable Reaction times 0.5-20 h; purification by filtration and recrystallization

Analytical and Research Data

  • The compound’s identity and purity are typically confirmed by melting point determination, infrared spectroscopy (notable NH and CO stretching bands), and elemental analysis.

  • Molecular weight and formula are well established: C₆H₈N₄O₂, 168.15 g/mol.

  • Structural confirmation can be supported by 2D and 3D molecular modeling data available from chemical databases such as PubChem.

- PubChem Compound Summary for this compound, CID 72990, updated April 12, 2025.

- German Patent Application CA2025799A1, "Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation," 1999.

- VulcanChem Product Data for this compound, CAS No. 20865-34-3, updated August 10, 2024.

- US Patent US5917042A, "Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine," 1997.

- US Patent US4666915A, "2-anilino-1,6-dihydro-6-oxo-5-pyrimidine-carboxylic acid derivatives and preparation processes," 2004.

Q & A

Q. What are the key physicochemical properties of 2,6-diamino-5-methyl-4-pyrimidinecarboxylic acid, and how can they influence experimental design?

Answer: The compound (CAS 20865-34-3) has a molecular formula C₆H₈N₄O₂ , molecular weight 168.153 g/mol , density 1.539 g/cm³ , and a boiling point of 552.3°C at 760 mmHg . The absence of a reported melting point suggests thermal instability or polymorphism, necessitating differential scanning calorimetry (DSC) for characterization. Researchers should prioritize solubility testing in polar solvents (e.g., DMSO, water) due to its carboxylic acid group, which impacts reaction solvent selection and crystallization protocols. Computational tools like COSMO-RS can predict solubility parameters to guide experimental workflows.

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Synthesis typically involves cyclocondensation of substituted malonic acid derivatives with guanidine or thiourea precursors. For example:

Stepwise functionalization : Start with a pyrimidine core, introduce methyl and amino groups via nucleophilic substitution, followed by carboxylation using CO₂ under high pressure .

Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product.
Key challenges include avoiding over-substitution at the 4-position and ensuring regioselectivity during carboxylation.

Q. How can researchers validate the purity of this compound for in vitro studies?

Answer: Use a combination of:

  • HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>95%).
  • Mass spectrometry (HRMS) to confirm molecular ion peaks (m/z 169.07 [M+H]⁺).
  • Elemental analysis to verify C, H, N composition (theoretical: C 42.86%, H 4.80%, N 33.32%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Answer: Discrepancies in spectral assignments often arise from tautomerism (e.g., keto-enol forms) or proton exchange in the amino and carboxylic acid groups. To mitigate:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use D₂O exchange experiments to identify exchangeable protons.
  • Compare experimental IR spectra (e.g., carbonyl stretch ~1700 cm⁻¹) with DFT-simulated vibrational modes . Cross-referencing with crystallographic data (if available) is critical.

Q. What strategies optimize the reaction yield during derivatization of the 4-carboxylic acid group?

Answer: Derivatization (e.g., esterification, amidation) requires:

  • Activation of the carboxylic acid : Use EDCl/HOBt or DCC/DMAP in anhydrous DMF.
  • Steric considerations : The methyl group at position 5 may hinder reactivity; employ microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 10% methanol/dichloromethane) and optimize stoichiometry (1:1.2 molar ratio of acid to amine).

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

Answer: Focus on modifying:

  • Amino groups : Replace with alkyl or aryl substituents to evaluate hydrogen-bonding roles.
  • Methyl group : Substitute with halogens (e.g., Cl, Br) to assess steric/electronic effects.
  • Carboxylic acid : Convert to bioisosteres (e.g., tetrazole, sulfonamide) to enhance bioavailability.
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like dihydrofolate reductase . Validate analogs via in vitro enzyme inhibition assays.

Methodological Considerations

  • Data contradiction analysis : Compare results across multiple techniques (e.g., XRD for solid-state structure vs. NMR for solution-state behavior) .
  • Experimental design : Use factorial design (e.g., 2³ factorial experiments) to optimize reaction parameters (temperature, solvent, catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.